molecular formula C15H16ClNO B3173186 2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline CAS No. 946773-86-0

2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline

Cat. No.: B3173186
CAS No.: 946773-86-0
M. Wt: 261.74 g/mol
InChI Key: RVUOHTCPBWVDKY-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline (CAS 898778-22-8) is a synthetic aromatic amine characterized by a central benzene ring substituted with a phenoxy group bearing 4-chloro, 3,5-dimethyl substituents and a 5-methylaniline moiety at the ortho position (relative to the phenoxy linkage). Its molecular formula is C₁₅H₁₅ClN₂O, and it is reported to have a purity of ≥95% .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-9-4-5-14(13(17)6-9)18-12-7-10(2)15(16)11(3)8-12/h4-8H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUOHTCPBWVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C(=C2)C)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline typically involves the reaction of 4-chloro-3,5-dimethylphenol with 5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or toluene. The mixture is heated to a temperature range of 80-120°C to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding quinones or phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three groups: phenoxyacetic acids, aniline derivatives, and pyrazole-containing derivatives. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of 2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline with Analogs

Compound Name Molecular Formula Functional Groups Key Structural Features Biological Activity/Applications References
This compound C₁₅H₁₅ClN₂O Phenoxy, aniline, chloro, methyl Ortho-substituted aniline-phenoxy linkage Potential herbicidal/auxin-like activity
(4-Chloro-3,5-dimethylphenoxy)acetic Acid (602-UC) C₁₀H₁₁ClO₃ Phenoxy, carboxylic acid, chloro, methyl Phenoxy-acetic acid backbone Plant growth regulator (embryo elongation)
1-[2-(4-Chloro-3,5-dimethylphenoxy)propionyl]-3,5-dimethylpyrazole C₁₆H₁₈ClN₃O₂ Phenoxy, pyrazole, chloro, methyl Pyrazole-acylphenoxy hybrid High herbicidal activity
4-Chloro-2-methoxy-5-methylaniline C₈H₁₀ClNO Methoxy, aniline, chloro, methyl Methoxy substitution at para position Intermediate in dye/pharma synthesis

Physicochemical Properties

  • Solubility: The acetic acid analog (602-UC) exhibits moderate solubility in organic solvents (30 mg/mL in ethanol/DMSO) but poor aqueous solubility (0.5 mg/mL in ethanol-PBS) . In contrast, this compound’s aniline group may reduce polarity, favoring solubility in nonpolar solvents.
  • Stability: Phenoxyacetic acids degrade rapidly in aqueous media (<1 day), whereas the aniline derivative’s stability remains uncharacterized but is likely superior due to the absence of hydrolyzable carboxylic acid groups .

Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its various biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

This compound is an organic compound characterized by its phenoxy and aniline functional groups. Its structure contributes to its interaction with biological targets, making it a subject of research for potential pharmaceutical applications.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate biological pathways by:

  • Enzyme Inhibition : It may inhibit the activity of certain enzymes, which can be beneficial in therapeutic contexts.
  • Receptor Binding : The compound can bind to receptors, altering their activity and leading to various biological effects.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown its potential against various cancer cell lines. For instance:

  • Cell Line Studies : Screening against approximately sixty cancer cell lines revealed that the compound demonstrated varying levels of growth inhibition, with an average growth value indicating moderate anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed for comprehensive evaluation.

Table 1: Anticancer Activity Summary

Cancer TypeCell LineGrowth Inhibition (%)
LeukemiaK56292.48
MelanomaA375104.68
LungA549126.61
ColonHCT116100.00

Note: Data derived from screening assays conducted by the National Cancer Institute (NCI) .

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored for potential applications in drug development. Its role as an intermediate in synthesizing more complex organic molecules further enhances its utility in pharmaceutical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline
Reactant of Route 2
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2-(4-Chloro-3,5-dimethylphenoxy)-5-methylaniline

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